molecular formula C7H9O3PS B8145502 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

Cat. No.: B8145502
M. Wt: 204.19 g/mol
InChI Key: VEGQMZMPMRZWMI-UHFFFAOYSA-N
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Description

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H9O3PS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.

Scientific Research Applications

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thiophene ring can engage in π-π stacking interactions, further contributing to its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the dimethylphosphoryl group, resulting in different chemical properties.

    5-(Methylthio)thiophene-2-carboxylic acid: Contains a methylthio group instead of a dimethylphosphoryl group.

    5-(Dimethylamino)thiophene-2-carboxylic acid: Features a dimethylamino group, altering its reactivity and applications.

Uniqueness

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific reactions and interactions, making it valuable for various scientific applications.

Properties

IUPAC Name

5-dimethylphosphorylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O3PS/c1-11(2,10)6-4-3-5(12-6)7(8)9/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGQMZMPMRZWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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